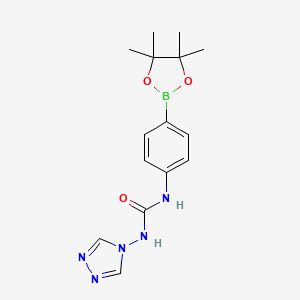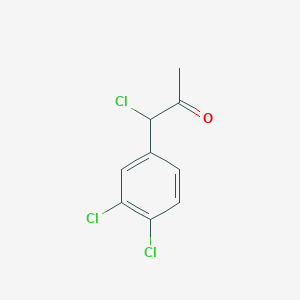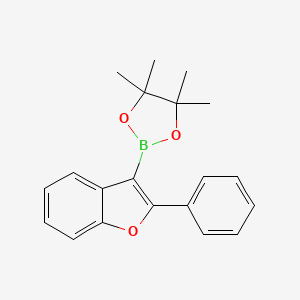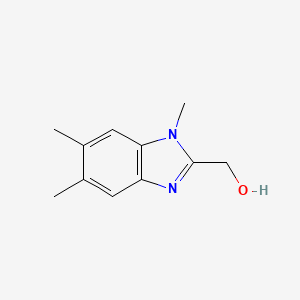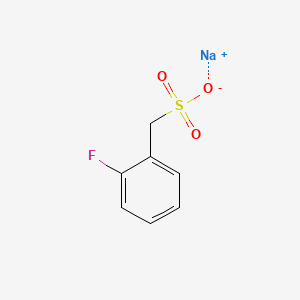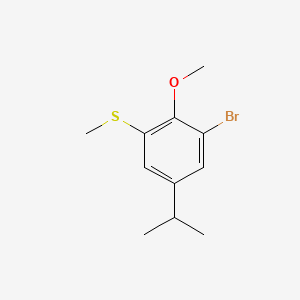
(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C11H15BrOS It is characterized by the presence of a bromine atom, an isopropyl group, a methoxy group, and a methylsulfane group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride (CH3CHClCH3) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Methylsulfane Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfoxide or sulfone back to the sulfane.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Regeneration of the sulfane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, isopropyl, methoxy, and methylsulfane groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-5-isopropylphenyl)(methyl)sulfane: Lacks the methoxy group, which may affect its reactivity and applications.
(3-Bromo-2-isopropoxy-5-methoxyphenyl)(methyl)sulfane): Contains an isopropoxy group instead of an isopropyl group, leading to different chemical properties.
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane: Contains a fluorine atom instead of an isopropyl group, which can significantly alter its reactivity and biological activity.
Uniqueness
(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C11H15BrOS |
|---|---|
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
1-bromo-2-methoxy-3-methylsulfanyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrOS/c1-7(2)8-5-9(12)11(13-3)10(6-8)14-4/h5-7H,1-4H3 |
Clé InChI |
ZYSADBJHUJWBHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)Br)OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


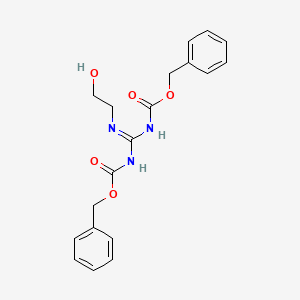
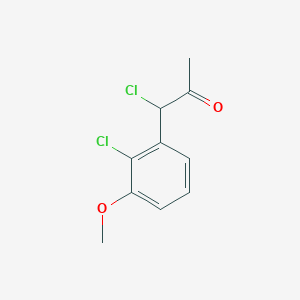
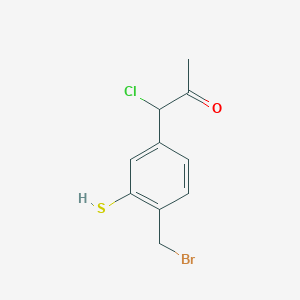
![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
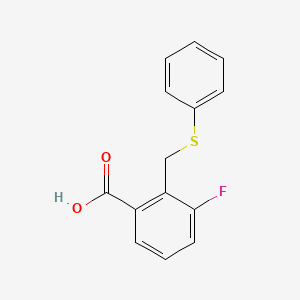
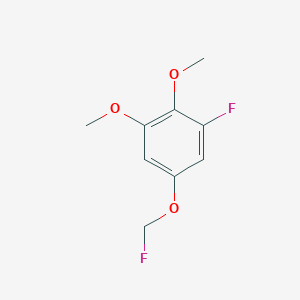
![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)
